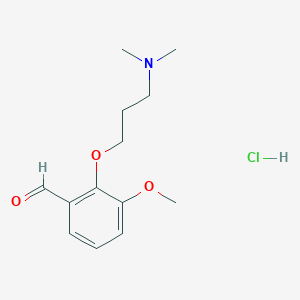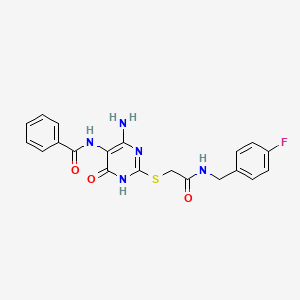
1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Specifically, 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis.
Biochemical and Physiological Effects:
1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been shown to have antioxidant properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is its potent cytotoxic effects against cancer cells. Additionally, 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine. One area of research is the development of new formulations of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine and its potential applications in other fields of medicine, such as neurodegenerative diseases and cardiovascular disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine in humans.
In conclusion, 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, or 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, is a promising compound that has shown potential therapeutic applications in the treatment of cancer. Its potent cytotoxic effects and low toxicity in normal cells make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and its potential applications in other fields of medicine.
Méthodes De Synthèse
The synthesis of 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine involves a multi-step process that includes the reaction of 2,4-difluorobenzene sulfonamide with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 1-phenyl-1H-tetrazole-5-carboxaldehyde. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the primary areas of research has been in the treatment of cancer. Studies have shown that 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine exhibits potent cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer. Additionally, 1-((2,4-difluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c19-14-6-7-17(16(20)12-14)29(27,28)25-10-8-24(9-11-25)13-18-21-22-23-26(18)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBYKWPNXUCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

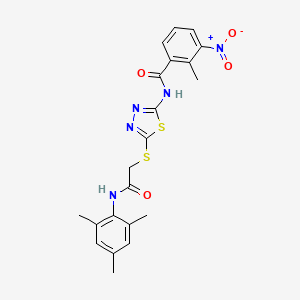
![3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2458434.png)
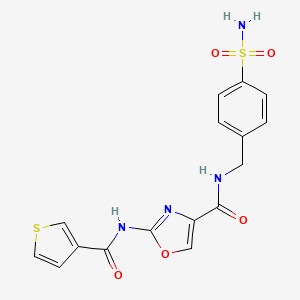
![3-(4-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2458438.png)
![6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2458439.png)
![2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2458440.png)

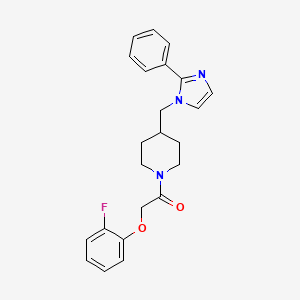
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2458446.png)
